2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine
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Overview
Description
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine is a synthetic compound that features a tetrazole ring and a trimethoxyphenyl group. The trimethoxyphenyl group is known for its versatility and presence in various biologically active molecules
Preparation Methods
The synthesis of 2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often involving reagents like aryl azides and alkynes.
Chemical Reactions Analysis
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: The compound is used in studies related to its anti-inflammatory, anti-bacterial, and anti-viral properties.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cell division.
Enzyme Inhibition: It inhibits enzymes like thioredoxin reductase and histone lysine-specific demethylase, affecting cellular redox balance and gene expression.
Signal Transduction: The compound can modulate signaling pathways, including those involving heat shock proteins and kinases.
Comparison with Similar Compounds
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C13H19N5O3 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-16-13(15-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,16) |
InChI Key |
WVHMTDMSSRPOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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